molecular formula C10H20N2O B6332419 3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one CAS No. 1240570-02-8

3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one

Cat. No. B6332419
CAS RN: 1240570-02-8
M. Wt: 184.28 g/mol
InChI Key: WZSJGPYZBIIVHT-UHFFFAOYSA-N
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Description

“3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one” is a chemical compound with the molecular formula C10H20N2O . It is also known as "1-Butanone, 3-methyl-1-(2-methyl-1-piperazinyl)-" . The compound is typically in the form of a powder .


Molecular Structure Analysis

The molecular structure of “3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one” can be represented by the InChI code: 1S/C9H18N2O.ClH/c1-8(2)7-9(12)11-5-3-10-4-6-11;/h8,10H,3-7H2,1-2H3;1H . This indicates the presence of a piperazine ring in the structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one” include a molecular weight of 206.72 . It is typically stored at room temperature . More specific properties like density, melting point, and boiling point were not found in the search results.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it’s possible that this compound may interact with targets involved in mood regulation, such as serotonin or norepinephrine receptors.

Mode of Action

The exact mode of action of 3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one is currently unknown due to the lack of specific research on this compound. Based on its potential role in the synthesis of antidepressants , it might interact with its targets to modulate neurotransmitter levels, thereby influencing mood.

properties

IUPAC Name

3-methyl-1-(2-methylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)6-10(13)12-5-4-11-7-9(12)3/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSJGPYZBIIVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one

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